BenchChemオンラインストアへようこそ!

1-(4-Bromobenzoyl)azetidine

Lipophilicity Physicochemical properties Drug-likeness

1-(4-Bromobenzoyl)azetidine (IUPAC: azetidin-1-yl-(4-bromophenyl)methanone; C₁₀H₁₀BrNO; MW 240.10 g/mol) is a synthetic N-acyl azetidine featuring a 4-bromobenzoyl group attached to the endocyclic nitrogen of a strained four-membered heterocycle. The compound serves as a research building block within the broader class of azetidine-containing intermediates, which are valued in medicinal chemistry for their use as saturated bioisosteres and constrained scaffolds that modulate conformational flexibility.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 925423-97-8
Cat. No. B1397963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzoyl)azetidine
CAS925423-97-8
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrNO/c11-9-4-2-8(3-5-9)10(13)12-6-1-7-12/h2-5H,1,6-7H2
InChIKeyDZQKIBIXQBMKRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobenzoyl)azetidine (CAS 925423-97-8): Core Chemical Identity and Procurement-Relevant Profile


1-(4-Bromobenzoyl)azetidine (IUPAC: azetidin-1-yl-(4-bromophenyl)methanone; C₁₀H₁₀BrNO; MW 240.10 g/mol) is a synthetic N-acyl azetidine featuring a 4-bromobenzoyl group attached to the endocyclic nitrogen of a strained four-membered heterocycle . The compound serves as a research building block within the broader class of azetidine-containing intermediates, which are valued in medicinal chemistry for their use as saturated bioisosteres and constrained scaffolds that modulate conformational flexibility [1]. Commercially, it is available from multiple global chemical suppliers at nominal purities of 95–98% with accompanying QC documentation including NMR, HPLC, and GC . Its synthesis typically proceeds via acylation of azetidine with 4-bromobenzoyl chloride under basic conditions .

Why 1-(4-Bromobenzoyl)azetidine Cannot Be Freely Interchanged with Common Azetidine or Benzoyl Analogs


The combination of a 4-bromobenzoyl substituent with an azetidine ring creates a unique intersection of electronic, steric, and reactivity features that generic substitution cannot replicate. The bromine atom contributes a polarizable σ-hole capable of engaging halogen bonding in target protein binding sites — a non-canonical interaction absent in the 4-chloro, 4-fluoro, and unsubstituted analogs [1]. Simultaneously, the strained azetidine ring (~25.4 kcal/mol ring strain, versus 0.9 kcal/mol for piperidine) provides a reactivity reservoir that the corresponding six-membered piperidine analog lacks, enabling rapid derivatisation and ring-opening transformations under controlled conditions [2]. Furthermore, the 1-acyl regioisomer positions the reactive centre on the endocyclic nitrogen rather than the C3 position, altering both its synthetic trajectory and the geometry of any derived pharmacophore relative to its 3-substituted isomer . These differences directly impact reaction yield, biological target engagement, and downstream intellectual property scope — making informed compound selection critical.

Head-to-Head Quantitative Evidence: Where 1-(4-Bromobenzoyl)azetidine Differentiates from Its Closest Analogs


1-(4-Bromobenzoyl)azetidine vs. 1-Benzoylazetidine: Increased Lipophilicity Driven by the 4-Bromo Substituent

The presence of the para-bromine atom in 1-(4-Bromobenzoyl)azetidine elevates its calculated logP by approximately +1.3 log units relative to the unsubstituted 1-benzoylazetidine, as determined by ChemAxon consensus predictions [1]. This increased lipophilicity has measurable consequences for passive membrane permeability and non-specific protein binding, parameters that directly influence the suitability of a building block for CNS-targeted or intracellular drug discovery programs [2]. The experimental logP of the unsubstituted 1-benzoylazetidine is reported as 1.47 .

Lipophilicity Physicochemical properties Drug-likeness

1-(4-Bromobenzoyl)azetidine vs. 3-(4-Bromobenzoyl)azetidine: Regioisomeric Positioning of the Reactive Centre Determines Synthetic Versatility

1-(4-Bromobenzoyl)azetidine anchors the 4-bromobenzoyl group at the endocyclic nitrogen (N1), leaving the C2 and C3 positions of the azetidine ring available for further functionalisation. In contrast, the 3-substituted regioisomer (CAS 960402-28-2) places the benzoyl group at C3, occupying one of only three ring carbon positions and sterically congesting the scaffold . This structural difference endows the 1-substituted compound with a less hindered azetidine ring, facilitating nucleophilic ring-opening reactions and providing a more linear exit vector for growing molecules in fragment-based drug design [1].

Regioisomerism Synthetic building block Derivatisation

Azetidine vs. Piperidine Ring Scaffold: Differential Ring Strain Enables Divergent Reactivity Profiles

The azetidine ring in 1-(4-Bromobenzoyl)azetidine possesses approximately 25.4 kcal/mol of ring strain energy, a value that is intermediate between aziridine (~27.7 kcal/mol) and pyrrolidine (~6.3 kcal/mol), and dramatically higher than the virtually strain-free piperidine ring (~0.9 kcal/mol) found in the corresponding 1-(4-Bromobenzoyl)piperidine (CAS 98612-93-2) [1]. This strain is sufficient to drive ring-opening reactions under mild conditions — including nucleophilic attack, acid-catalysed cleavage, and cycloaddition — while still permitting practical handling and storage stability that the more labile aziridine-based analogs lack [2].

Ring strain Reactivity Ring-opening chemistry

Halogen-Dependent Bioisosteric Tuning: Bromine vs. Chlorine and Fluorine in 4-Halobenzoyl Azetidines

The bromine atom provides a significantly larger van der Waals radius (1.85 Å) and greater polarisability (3.05 ų) compared to chlorine (1.75 Å, 2.18 ų) and fluorine (1.47 Å, 0.56 ų), which directly affects halogen bonding potential and steric occupancy in protein binding pockets [1]. This property is particularly relevant because brominated benzoyl azetidine derivatives have been identified as FASN inhibitors with antiproliferative activity, where the bromine atom contributes to both potency and selectivity [2]. While direct head-to-head IC₅₀ data for the parent 1-(4-Bromobenzoyl)azetidine itself are not publicly indexed in BindingDB or ChEMBL, structurally related brominated azetidine-benzoyl compounds in the FASN inhibitor series demonstrate that bromine can confer nanomolar-level biochemical potency [3].

Halogen bonding Bioisosterism Target engagement

Commercial Purity Benchmarking: 1-(4-Bromobenzoyl)azetidine Achieves 98% Purity with Full NMR/HPLC/GC Characterisation

Procurement-ready lots of 1-(4-Bromobenzoyl)azetidine are available at 98% purity with batch-specific NMR, HPLC, and GC analytical reports from vendors including Bidepharm . This compares favorably with several commercial offerings of the regioisomeric 3-(4-bromobenzoyl)azetidine, which is typically listed at 95–97% purity and does not always include the same breadth of QC documentation . For researchers building SAR libraries or advancing compounds toward biological testing, the availability of robust analytical characterisation reduces the risk of contaminant-driven false positives in biological assays and streamlines patent filing requirements.

Quality control Analytical characterisation Procurement

Physical Property Differentiation: Boiling Point and Flash Point Profile vs. Structural Analogs

1-(4-Bromobenzoyl)azetidine exhibits a predicted boiling point of 206.9 ± 23.0 °C at 760 mmHg and a flash point of 66.5 ± 16.7 °C [1]. The unsubstituted 1-benzoylazetidine (CAS 3420-62-0) has a significantly higher boiling point of 287 °C at 760 mmHg . This ~80 °C decrease in boiling point for the brominated analog is consistent with the reduced intermolecular hydrogen bonding expected when the electron-withdrawing bromine is present, and correlates with a lower flash point that may simplify solvent removal during work-up but requires adjusted storage considerations. The 3-(4-bromobenzoyl)azetidine regioisomer shares the same molecular formula and is expected to have comparable boiling point, but the hydrochloride salt form (CAS 1864074-80-5, MW 276.56) has a melting point of 200–203 °C, offering a crystalline alternative for applications requiring solid handling .

Physical properties Handling safety Process chemistry

1-(4-Bromobenzoyl)azetidine: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry: Bromine-Enabled Fragment-Based Drug Design Targeting Halogen-Bonding Pockets

When designing fragment libraries for targets that feature backbone carbonyl-rich binding sites (e.g., kinases, bromodomains, or proteases), 1-(4-Bromobenzoyl)azetidine provides a bromine atom capable of forming halogen bonds with protein backbone carbonyl oxygens — a directional interaction that the corresponding 4-chloro and 4-fluoro analogs cannot efficiently engage due to smaller van der Waals radii and lower polarisability [1]. The strained azetidine ring additionally offers a latent reactivity handle for covalent inhibitor design or ring-expansion diversification after initial fragment binding is confirmed [2]. The compound's moderate lipophilicity (ΔclogP ~+1.3 vs. unsubstituted benzoylazetidine) positions it favourably for lead optimisation toward CNS-exposed targets .

Synthetic Methodology Development: Ring-Strain-Driven Diversification Platforms

The ~25.4 kcal/mol ring strain of the azetidine ring — dramatically higher than the near-zero strain of the piperidine analog — makes 1-(4-Bromobenzoyl)azetidine an ideal substrate for developing and benchmarking new C–N and C–C ring-opening methodologies under mild conditions [1]. The 1-acyl substitution pattern leaves three ring carbons available for regioselective functionalisation, providing a more versatile scaffold for methodology studies compared to the 3-substituted regioisomer [2]. The commercial availability at 98% purity with full analytical characterisation further supports its use as a standardised substrate in academic and industrial reaction optimisation campaigns .

Parallel Library Synthesis: Orthogonal Derivatisation via Bromine and Azetidine Chemistry

1-(4-Bromobenzoyl)azetidine is uniquely suited for generating diverse compound libraries through orthogonal functionalisation: the aryl bromide participates in Suzuki–Miyaura, Buchwald–Hartwig, and Ullmann-type cross-couplings, while the azetidine ring can undergo nucleophilic ring-opening with amines, alcohols, or thiols to yield linear β-functionalised propylamine derivatives [1]. The regioisomeric 3-(4-bromobenzoyl)azetidine cannot replicate this same synthetic logic because the benzoyl attachment at the C3 position sterically and electronically perturbs both the ring and the coupling partner accessibility [2]. For procurement-scale library production, the standardised QC package (NMR/HPLC/GC) ensures batch-to-batch consistency across parallel synthesis runs .

Biochemical Probe Development: Targeted FASN and Bromodomain Inhibitor Scaffolds

Brominated N-benzoyl azetidine derivatives have been identified as inhibitors of fatty acid synthase (FASN) with antiproliferative activity in cancer cell lines, and related brominated azetidine-containing compounds show binding affinity against bromodomain-containing proteins (BRD4, CREBBP) in the sub-micromolar to nanomolar range [1]. While the parent compound 1-(4-Bromobenzoyl)azetidine itself has limited primary bioactivity data in public repositories, its close structural proximity to these confirmed bioactive chemotypes positions it as a viable starting scaffold for probe development campaigns, particularly when the 4-bromobenzoyl moiety is essential for target engagement [2]. The regioisomeric and piperidine analogs are structurally distinct enough to serve as negative control compounds in such studies .

Quote Request

Request a Quote for 1-(4-Bromobenzoyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.